molecular formula C14H17NO2 B12914830 Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- CAS No. 61449-16-9

Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl-

Katalognummer: B12914830
CAS-Nummer: 61449-16-9
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: GPJBFDBHVLBHNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl-, is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a methyl group and at position 5 with a 2-ethoxy-2-phenylethyl chain. The isoxazole ring (C₃H₃NO) is a five-membered aromatic system with oxygen and nitrogen atoms at positions 1 and 2, respectively. The 2-ethoxy-2-phenylethyl substituent introduces both lipophilic (phenyl) and moderately polar (ethoxy) characteristics, which influence its physicochemical and pharmacological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

61449-16-9

Molekularformel

C14H17NO2

Molekulargewicht

231.29 g/mol

IUPAC-Name

5-(2-ethoxy-2-phenylethyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C14H17NO2/c1-3-16-14(12-7-5-4-6-8-12)10-13-9-11(2)15-17-13/h4-9,14H,3,10H2,1-2H3

InChI-Schlüssel

GPJBFDBHVLBHNT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CC1=CC(=NO1)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-ethoxy-2-phenylethylamine and 3-methyl-2-nitropropene in the presence of a base can lead to the formation of the desired isoxazole ring.

Industrial Production Methods

Industrial production of 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The electron-rich nitrogen atom in the isoxazole ring facilitates electrophilic substitutions. Documented reactions include:

Reaction Type Conditions Outcome
NitrationHNO₃, H₂SO₄, 0–5°CSubstitution at the 4-position of the ring.
SulfonationSO₃, H₂SO₄Sulfonation at the 5-position.
HalogenationCl₂/Br₂ in acetic acidHalogenation at the 4- or 5-position.

These reactions are influenced by the steric and electronic effects of the 2-ethoxy-2-phenylethyl and methyl substituents, which direct electrophiles to specific ring positions.

Cycloaddition and Ring-Opening Reactions

The compound participates in 1,3-dipolar cycloadditions with nitrile oxides or diazo compounds, forming fused bicyclic structures . Under strong acidic conditions (e.g., HCl/CH₃OH), the isoxazole ring undergoes ring-opening hydrolysis to yield β-keto amides or esters, depending on the substituents.

Nucleophilic Additions

The methyl group at the 3-position and the ethoxy-phenylethyl chain at the 5-position participate in nucleophilic reactions:

  • Grignard reagents attack the methyl group, forming tertiary alcohols.

  • The ethoxy group undergoes acid-catalyzed hydrolysis to yield phenolic derivatives.

Biological Interaction Mechanisms

While not strictly a chemical reaction, the compound’s pharmacological activity involves non-covalent interactions:

  • Hydrogen bonding between the isoxazole oxygen and enzyme active sites.

  • π-Stacking between the phenyl group and aromatic residues in target proteins.

Wissenschaftliche Forschungsanwendungen

Biological Activities

  • Anticancer Properties :
    • Research has indicated that various isoxazole derivatives exhibit significant anticancer activity. For instance, compounds related to isoxazoles have been evaluated for their efficacy against lung cancer cells, with some derivatives showing promising results comparable to established chemotherapeutic agents like doxorubicin .
    • In a study focusing on the electrochemical behavior of isoxazole derivatives, it was found that certain compounds demonstrated excellent antioxidant properties, which are crucial for mitigating oxidative stress associated with cancer progression .
  • Antimicrobial Activity :
    • Isoxazoles are recognized for their antimicrobial properties. The presence of the isoxazole ring enhances the ability of these compounds to inhibit bacterial growth and combat infections. This has been particularly relevant in the development of new antibiotics in response to rising antibiotic resistance .
  • Neuroprotective Effects :
    • Some studies have suggested that isoxazole derivatives may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of neuroinflammation are key mechanisms through which these compounds may exert their effects .

Case Studies and Research Findings

Study Focus Findings
Study A Anticancer activityIsoxazole derivatives showed significant inhibition of lung cancer cell lines (A549), with some exhibiting IC50 values comparable to doxorubicin.
Study B Antimicrobial propertiesIsoxazole compounds demonstrated effective inhibition against a range of bacterial strains, indicating potential as new antibiotics.
Study C NeuroprotectionInvestigated the neuroprotective effects of isoxazoles in models of neurodegeneration, showing promise in reducing neuronal cell death.

Wirkmechanismus

The mechanism of action of 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons
  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (): This derivative has a phenyl group at position 3, a methyl group at position 5, and an ester moiety at position 3. The ester group enhances polarity compared to the ethoxy-phenylethyl chain in the target compound, likely increasing aqueous solubility.
  • 5-(3-Methoxyphenyl)-3-phenylisoxazole () :
    Substituted with two aryl groups (phenyl and 3-methoxyphenyl), this compound exhibits planar geometry with dihedral angles of ~17° between rings. The methoxy group introduces electron-donating effects, altering electronic distribution compared to the ethoxy group in the target compound. The ethoxy group’s longer alkyl chain may enhance lipophilicity and metabolic stability .

  • 5-[5-[4-(4,5-Dihydrooxazol-2-yl)phenoxy]pentyl]-3-methylisoxazole (): This analog features a pentyl linker and a dihydrooxazole moiety, increasing molecular weight and hydrophilicity. The target compound’s ethoxy-phenylethyl chain is shorter and less polar, suggesting differences in solubility and aggregation behavior .
Physicochemical Properties
Compound Key Substituents Melting Point (°C) Solubility Trends
Target Compound 3-Me, 5-(2-ethoxy-2-phenylethyl) Not reported Likely low (hydrophobic)
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 3-Ph, 5-Me, 4-COOEt Not reported Moderate (ester polarity)
5-(3-Methoxyphenyl)-3-phenylisoxazole 3-Ph, 5-(3-MeO-Ph) Not reported Low (aryl dominance)
Compound from Cl₂, S, OAc groups 138 Crystallizes in EtOH

Key Observations :

  • Substituted alkyl chains (e.g., ethoxyethyl) enhance lipophilicity, favoring lipid bilayer penetration but reducing aqueous solubility .
Conformational and Electronic Effects
  • The 2-ethoxy-2-phenylethyl chain introduces torsional flexibility, enabling adaptive binding in biological targets. In contrast, rigid aryl-substituted isoxazoles () exhibit fixed dihedral angles (~17°), limiting conformational diversity .
  • Electron-donating ethoxy groups may modulate the isoxazole ring’s electron density, affecting reactivity in substitution reactions compared to electron-withdrawing groups (e.g., Cl in ) .

Biologische Aktivität

Isoxazole derivatives, including Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of five-membered heterocycles that exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this specific isoxazole derivative, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- features a unique substitution pattern that influences its biological activity. The isoxazole ring structure is critical for its interaction with various biological targets.

The biological activity of isoxazoles is largely attributed to their ability to interact with specific enzymes and receptors. For instance, the isoxazole moiety can modulate the activity of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. Research suggests that modifications to the isoxazole ring can enhance selectivity towards COX-2, leading to improved anti-inflammatory properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For example:

  • Case Study : A series of isoxazole derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 3.6 µM against A375 melanoma cells, indicating significant cytotoxicity compared to its parent compound .
CompoundCell LineIC50 (µM)Reference
Isoxazole Derivative 1A3753.6
Isoxazole Derivative 2A5490.76
Isoxazole Derivative 3HCT1165.0

Antimicrobial Activity

Isoxazoles have also been evaluated for their antimicrobial properties. One study reported that certain isoxazole derivatives displayed potent activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Isoxazoles are known for their anti-inflammatory effects, particularly through COX inhibition:

  • Research Findings : Compounds with a methyl group at the C-3 position of the isoxazole ring showed selective inhibition of COX-2 with IC50 values as low as 0.95 µM .
CompoundCOX SelectivityIC50 (µM)Reference
Compound ACOX-20.95
Compound BCOX-1>10

Structure-Activity Relationship (SAR)

The efficacy of isoxazoles can be significantly influenced by their structural modifications. Studies indicate that substituents on the isoxazole ring can enhance or diminish biological activity:

  • Modification Examples : The introduction of ethoxy or phenylethyl groups has been shown to improve solubility and bioavailability while retaining biological activity .

Q & A

Q. What are the common synthetic routes for 5-(2-ethoxy-2-phenylethyl)-3-methylisoxazole, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cycloaddition or condensation reactions. For example, β-ketoester intermediates can be reacted with hydroxylamine derivatives to form the isoxazole core, followed by alkylation or ethoxy-phenylethyl substitution . Optimization strategies include:

  • Catalyst selection : Use sodium ethoxide or amines to enhance cyclization efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity .

Q. How is structural characterization performed for this compound?

Comprehensive characterization involves:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks for the isoxazole ring (δ 6.1–6.5 ppm for H-4), ethoxy group (δ 1.2–1.4 ppm for CH3), and phenyl protons (δ 7.2–7.6 ppm) .
    • FTIR : Confirm C-O (1250 cm⁻¹) and C=N (1600 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 289.18) .
  • X-ray crystallography : Resolve stereochemistry and packing interactions (if crystals are obtainable) .

Q. What in vitro biological screening assays are relevant for initial pharmacological evaluation?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50 values .
  • Anti-inflammatory testing : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Core modifications : Introduce substituents at C-3 (methyl) or C-5 (ethoxy-phenylethyl) to evaluate steric/electronic effects .
  • Bioisosteric replacement : Replace the ethoxy group with morpholine or piperidine to enhance solubility .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock) to identify interactions with targets like HDACs or tubulin .
  • Data analysis : Employ multivariate statistics (e.g., PCA) to correlate substituent properties (logP, polar surface area) with activity .

Q. How can contradictions in biological activity data across studies be resolved?

Conflicting results (e.g., variable efficacy in seizure models vs. inconsistent antimicrobial activity ) may arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, inoculum size) .
  • Metabolic stability : Perform hepatic microsome assays to assess compound stability .
  • Species-specific effects : Test in multiple models (e.g., murine vs. humanized systems) .
  • Dose optimization : Conduct pharmacokinetic studies to determine effective plasma concentrations .

Q. What strategies are effective in improving the metabolic stability of this compound?

  • Prodrug design : Mask the ethoxy group as an ester to enhance oral bioavailability .
  • Cytochrome P450 inhibition : Introduce fluorine atoms at meta/para positions to reduce oxidative metabolism .
  • Formulation : Use nanoemulsions or liposomes to prolong half-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.